2-Cyano-4,4-difluorocyclohexanone
Overview
Description
2-Cyano-4,4-difluorocyclohexanone is a chemical compound with the empirical formula C7H7F2NO and a molecular weight of 159.13 . It is commercially available and used in various research applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC1(F)CC(C#N)C(CC1)=O . This indicates that the molecule contains a cyclohexanone ring with two fluorine atoms and a cyano group attached .Scientific Research Applications
Catalytic Applications
One significant area of application for cyclohexanone derivatives involves catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide production. The development of novel catalysts, such as Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4), has been reported to promote the selective formation of cyclohexanone under mild conditions, achieving conversion and selectivity rates of over 99% without the need for additives (Wang et al., 2011). Additionally, the synergy between nano-Pd and nano rare-earth oxide/AC has been explored for the hydrogenation of phenol, with complex nanostructured catalysts showing excellent performance due to their synergistic effects (Zhang et al., 2017).
Material Science
In material science, the photophysical properties of cyano-substituted oligo(p-phenylene vinylene) (cyano-OPV) molecules have been investigated for their potential in creating self-assessing elastomers. These materials are designed to change their photoluminescence (PL) color as a function of applied strain, with cyano-OPVs serving as built-in deformation sensors. This research highlights the application of cyano-substituted compounds in developing advanced materials with potential uses in sensing and diagnostics (Crenshaw & Weder, 2006).
Synthetic Chemistry
In synthetic chemistry, the modification of the Robinson annulation process to synthesize α,α-disubstituted-β,γ-unsaturated cyclohexanone systems demonstrates the utility of 4-cyano-2-cyclohexenones in constructing complex molecular architectures. This methodology has been successfully applied in the total synthesis of marine natural products, showcasing the importance of cyano-cyclohexanone derivatives in natural product synthesis (Liu et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
5,5-difluoro-2-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)2-1-6(11)5(3-7)4-10/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHNLGVPTGIFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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